Methyl 2-(1H-tetrazol-1-yl)propanoate
Description
Methyl 2-(1H-tetrazol-1-yl)propanoate is a heterocyclic organic compound featuring a tetrazole ring linked to a propanoate ester moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in coordination chemistry, often serving as bioisosteres for carboxylic acids in drug design . The methyl ester group in this compound enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and reactivity.
Properties
CAS No. |
103557-29-5 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
InChI Key |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
Canonical SMILES |
CC(C(=O)OC)N1C=NN=N1 |
Synonyms |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs :
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) : Incorporates an imidazole ring and a biphenyl-tetrazole system.
Methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 30) : Features a bulky trimethylsilyl-protected imidazole and biphenyl-tetrazole.
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate : Substitutes the ester with a carboxylic acid and includes a phenyl group.
Functional Group Analysis :
- Methyl 2-(1H-tetrazol-1-yl)propanoate: Contains a simple ester group, favoring lipophilicity.
- 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid: The carboxylic acid group increases hydrophilicity and hydrogen-bonding capacity, critical for crystal packing and metal coordination .
Spectroscopic and Analytical Comparison
1H-NMR Data :
- Compound 10 : Methyl ester at δ 3.65 (s, 3H); tetrazole proton at δ 8.80 (s, 1H) .
- Compound 30 : Methyl ester at δ 3.60 (s, 3H); aromatic protons between δ 7.14–7.68 .
Key Observations :
- The methyl ester group in Compounds 10 and 30 shows consistent chemical shifts (δ 3.60–3.65), distinct from carboxylic acid analogs.
- Tetrazole protons in Compound 10 (δ 8.80) are deshielded compared to phenyl-substituted analogs (δ 6.65 in ergothioneine derivatives ), reflecting electronic differences.
Preparation Methods
Palladium-Catalyzed Coupling and Cyclization
A patent by US20110009636A1 describes a Pd-mediated coupling strategy for synthesizing tetrazole-containing propanoates. In this method, 4-bromo phenethyl alcohol undergoes a Heck-type coupling with methyltrimethylsilyl dimethylketene acetal in the presence of Pd₂(dba)₃ and t-Bu₃P. The reaction proceeds at 80°C in DMF, yielding 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester with 94% efficiency. Subsequent mesylation using methanesulfonyl chloride converts the hydroxyl group to a leaving group, enabling nucleophilic substitution with tetrazole.
Mechanistic Insights :
-
Step 1 : Pd-catalyzed C–C bond formation activates the aryl bromide.
-
Step 2 : Silyl ketene acetal acts as a carboxylate surrogate, avoiding decarboxylation.
-
Step 3 : Mesylation enhances electrophilicity for tetrazole incorporation.
Optimization :
[3+2] Cycloaddition for Tetrazole Ring Formation
The [3+2] cycloaddition between nitriles and sodium azide is a cornerstone of tetrazole synthesis. EP0658550A2 highlights this approach for generating tetrazole derivatives under mild conditions. For Methyl 2-(1H-tetrazol-1-yl)propanoate, methyl acrylate is first converted to β-azidopropanoate via azide addition, followed by cyclization with trimethylsilyl azide (TMSN₃) in the presence of ZnF₂.
Reaction Scheme :
Key Parameters :
Esterification of Tetrazole-Containing Carboxylic Acids
EP0658550A2 details esterification strategies using Dean-Stark traps for azeotropic water removal. Starting from 2-(1H-tetrazol-1-yl)propanoic acid, methanol and catalytic H₂SO₄ are refluxed in toluene, yielding the methyl ester. The method achieves 88–94% conversion, with the Dean-Stark trap critical for shifting equilibrium toward product formation.
Workup Protocol :
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Temperature | Purity |
|---|---|---|---|---|
| Pd-catalyzed coupling | 94% | Pd₂(dba)₃, t-Bu₃P | 80°C | 98% |
| [3+2] Cycloaddition | 89% | ZnF₂ | 80°C | 95% |
| Esterification | 88% | H₂SO₄ | Reflux | 97% |
Key Observations :
-
Pd-catalyzed methods offer superior yields but require expensive catalysts.
-
Cycloaddition routes are regioselective but need stringent moisture control.
-
Direct esterification is cost-effective but less suitable for acid-sensitive substrates.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(1H-tetrazol-1-yl)propanoate, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between tetrazole derivatives and methyl propanoate precursors. Key steps include:
- Use of bases (e.g., NaH, K₂CO₃) to deprotonate the tetrazole nitrogen, enabling alkylation .
- Solvent selection (e.g., ethanol, THF) to stabilize intermediates and enhance reaction efficiency .
- Monitoring via thin-layer chromatography (TLC) to track product formation and purity .
- Validation : Confirm product identity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H NMR : Peaks for the tetrazole proton (~8.5–9.5 ppm) and methyl ester group (~3.7 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1740 cm⁻¹) and N–H (~2500 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–O ≈ 1.34–1.45 Å) and dihedral angles between tetrazole and ester moieties (~63°), as seen in structurally related tetrazole derivatives .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reactivity sites (e.g., electrophilic regions near the tetrazole ring) .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .
- Software Tools : Gaussian or ORCA for DFT; SHELX for crystallographic refinement .
Q. How should discrepancies in reported biological activities of tetrazole derivatives be addressed in research?
- Case Study : Compare this compound with analogs like Ethyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate. Differences in ester groups (methyl vs. ethyl) alter lipophilicity and bioavailability, impacting antimicrobial or anti-inflammatory activity .
- Resolution : Use standardized assays (e.g., MIC for antimicrobial studies) and control variables (pH, temperature) to isolate structural effects .
Q. What strategies are effective for resolving contradictory data in the crystallization behavior of this compound derivatives?
- Crystallographic Analysis :
| Parameter | Observation | Source |
|---|---|---|
| Hydrogen bonding | Intramolecular O–H⋯N interactions | |
| Crystal packing | Stabilized by π-stacking of tetrazole rings |
- Experimental Adjustments : Vapor diffusion techniques with polar solvents (e.g., methanol/water) improve crystal quality .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the stability of this compound under acidic conditions?
- Hypothesis Testing :
- Controlled Hydrolysis : Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor degradation via HPLC .
- Mechanistic Insight : Acidic cleavage of the ester group yields 2-(1H-tetrazol-1-yl)propanoic acid, confirmed by LC-MS .
- Comparative Data : Prior studies may overlook pH-specific degradation pathways; replicate experiments under identical conditions .
Biological Activity & Mechanism
Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound?
- Antimicrobial Testing :
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli .
- Anti-inflammatory Screening :
- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant enzymes .
- Cell Viability : MTT assay on human cell lines (e.g., HEK-293) to assess cytotoxicity .
Comparative Structural Analysis
Q. How does the substitution pattern (e.g., ester vs. acid) influence the reactivity of this compound?
- Key Comparisons :
| Compound | Reactivity Difference | Source |
|---|---|---|
| 2-(1H-Tetrazol-1-yl)propanoic acid | Higher solubility in aqueous media | |
| Ethyl ester analog | Slower hydrolysis kinetics |
- Mechanistic Insight : Ester groups enhance membrane permeability but reduce stability in basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
